molecular formula C21H23NO5 B5026556 2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate

2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate

Cat. No. B5026556
M. Wt: 369.4 g/mol
InChI Key: WGWQXIULUKHKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is commonly known as MOE-EtPh-OBu and is a derivative of ethyl 4-aminobenzoate. MOE-EtPh-OBu has a molecular weight of 445.54 g/mol and a chemical formula of C26H29NO6.

Mechanism of Action

MOE-EtPh-OBu exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. This leads to a decrease in enzyme activity and ultimately results in the inhibition of the physiological process that the enzyme is involved in.
Biochemical and physiological effects:
MOE-EtPh-OBu has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes, MOE-EtPh-OBu has also been shown to have antioxidant properties. This property makes MOE-EtPh-OBu a potential candidate for the treatment of oxidative stress-related diseases, including cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

MOE-EtPh-OBu has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent inhibitory effects on enzymes. However, MOE-EtPh-OBu has some limitations, including its solubility in water. This limits its use in aqueous-based experiments.

Future Directions

There are several future directions for the research on MOE-EtPh-OBu. One potential direction is the development of MOE-EtPh-OBu derivatives with improved solubility in water. Another direction is the evaluation of the potential of MOE-EtPh-OBu as a therapeutic agent for the treatment of various diseases, including Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of MOE-EtPh-OBu and its effects on various physiological processes.

Synthesis Methods

MOE-EtPh-OBu can be synthesized using various methods, including the direct reaction between ethyl 4-aminobenzoate and 4-methoxyphenylacetic acid. Another method involves the reaction between ethyl 4-aminobenzoate and 2-ethylphenyl isocyanate, followed by the reaction with ethyl acetoacetate.

Scientific Research Applications

MOE-EtPh-OBu has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery. MOE-EtPh-OBu has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are potential targets for the treatment of various diseases, including Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-15-6-4-5-7-18(15)22-20(24)12-13-21(25)27-14-19(23)16-8-10-17(26-2)11-9-16/h4-11H,3,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWQXIULUKHKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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